molecular formula C8H10BrNS B7807135 N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine

N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine

Cat. No.: B7807135
M. Wt: 232.14 g/mol
InChI Key: DSADTGGMUJZBCL-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine is an organic compound with the molecular formula C8H10BrNS It is a derivative of cyclopropanamine, where the amine group is substituted with a 5-bromothiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with cyclopropylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-[(5-Bromothiophen-2-YL)methyl]cyclopropanone.

    Reduction: Formation of N-[(5-Bromothiophen-2-YL)methyl]cyclopropylamine.

    Substitution: Formation of N-[(5-Methoxythiophen-2-YL)methyl]cyclopropanamine.

Scientific Research Applications

N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom in the thiophene ring may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-YL)methylamine
  • 2-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride

Uniqueness

N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine is unique due to its cyclopropanamine backbone combined with the 5-bromothiophen-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSADTGGMUJZBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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